molecular formula C13H14O4 B11878332 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one CAS No. 922495-04-3

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B11878332
CAS No.: 922495-04-3
M. Wt: 234.25 g/mol
InChI Key: JQWAPGXLARKREZ-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This compound features a sec-butyl group at the 2-position and hydroxyl groups at the 6 and 8 positions on the chromone ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl groups at the 6 and 8 positions can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and alkylation processes, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromone ring can be reduced to form dihydrochromones under hydrogenation conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides are used for ether or ester formation, respectively.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrochromones.

    Substitution: Ethers or esters, depending on the substituents introduced.

Scientific Research Applications

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol: A simple alcohol with a sec-butyl group, used as a solvent and in organic synthesis.

    6,8-Dihydroxy-4H-chromen-4-one: A chromone derivative with hydroxyl groups at the 6 and 8 positions, studied for its biological activities.

Uniqueness

2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is unique due to the combination of the sec-butyl group and hydroxyl groups on the chromone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.

Properties

CAS No.

922495-04-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-butan-2-yl-6,8-dihydroxychromen-4-one

InChI

InChI=1S/C13H14O4/c1-3-7(2)12-6-10(15)9-4-8(14)5-11(16)13(9)17-12/h4-7,14,16H,3H2,1-2H3

InChI Key

JQWAPGXLARKREZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=O)C2=C(O1)C(=CC(=C2)O)O

Origin of Product

United States

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